

# DWP-05195: Not a Cancer Therapy, Current Research Focuses on Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | DWP-05195 |           |  |
| Cat. No.:            | B15577635 | Get Quote |  |

Based on available scientific and clinical data, **DWP-05195** is being investigated as a novel antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), with a primary focus on pain management.[1] Current research and clinical trials do not support its development as a cancer therapy. Therefore, a direct comparative study of **DWP-05195** with existing cancer therapies is not feasible.

## **Mechanism of Action and Therapeutic Target**

**DWP-05195** functions by blocking the TRPV1 receptor.[1] This receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin (the active component of chili peppers). It plays a crucial role in the sensation of pain. By antagonizing this receptor, **DWP-05195** aims to alleviate pain.

A first-in-human, double-blind, placebo-controlled, randomized, dose-escalation study in healthy volunteers demonstrated that **DWP-05195** was well-tolerated and showed pharmacological activity consistent with its proposed mechanism as a TRPV1 antagonist for pain management.[1] The study assessed the pharmacodynamics, pharmacokinetics, safety, and tolerability of the drug.[1]

# **Clinical Development**

The clinical development of **DWP-05195** has centered on its potential as an analgesic. A clinical trial was registered to evaluate the efficacy and safety of **DWP-05195** in subjects with post-herpetic neuralgia, a type of neuropathic pain.[2]



There is no publicly available information from clinical trial registries or published research that indicates **DWP-05195** is being studied for the treatment of any form of cancer.

## Conclusion

The request for a comparative study of **DWP-05195** with existing cancer therapies is based on a misunderstanding of the compound's therapeutic target and development program. All current evidence points to its investigation as a non-opioid analgesic for pain conditions. Should the development focus of **DWP-05195** shift to oncology in the future, a comparative analysis with standard-of-care cancer treatments would then become relevant. At present, no such comparison can be made.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A first-in-human, double-blind, placebo-controlled, randomized, dose escalation study of DWP05195, a novel TRPV1 antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [DWP-05195: Not a Cancer Therapy, Current Research Focuses on Pain Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577635#dwp-05195-comparative-study-with-existing-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com